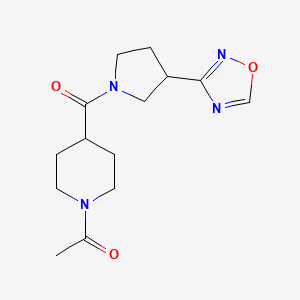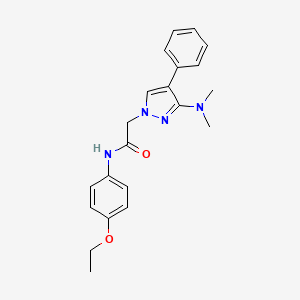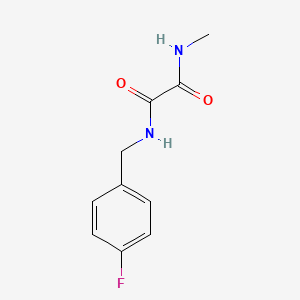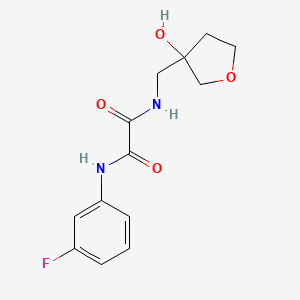
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a p-tolyl group and a malononitrile moiety
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-pyrazoles, have been found to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Mode of Action
It’s worth noting that similar compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Similar compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 5-amino-pyrazoles, can be influenced by various factors, including the choice of reactants, reaction conditions, and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile typically involves the condensation of 1-methyl-5-(p-tolyl)-1H-pyrrole-2-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(p-tolyl)-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound.
Malononitrile: Another precursor used in the synthesis.
Other pyrrole derivatives: Compounds with similar structures but different substituents on the pyrrole ring.
Uniqueness
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile is unique due to its specific combination of a pyrrole ring with a p-tolyl group and a malononitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[[1-methyl-5-(4-methylphenyl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-3-5-14(6-4-12)16-8-7-15(19(16)2)9-13(10-17)11-18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIWAUWRCWZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)

![3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2619486.png)
![(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2619488.png)
![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2619489.png)

![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/new.no-structure.jpg)
![2-cyclopropyl-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2619495.png)
![4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol](/img/structure/B2619497.png)

![2-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2619501.png)
![2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2619503.png)
